PROTAC BRD4 ligand-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PROTAC BRD4 ligand-1 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which uses small molecules to induce the degradation of specific proteins by recruiting the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extraterminal domain (BET) family and plays a crucial role in regulating gene expression, making it an attractive target for therapeutic interventions, particularly in cancer treatment .

準備方法

The synthesis of PROTAC BRD4 ligand-1 involves several steps, including the preparation of the target-binding moiety, the linker, and the E3 ligase-binding moiety. One common synthetic route involves the use of click chemistry to assemble these components under near-physiological conditions . The reaction typically starts with the synthesis of the target-binding moiety, followed by the attachment of the linker and the E3 ligase-binding moiety. The final product is purified using chromatographic techniques to ensure high purity and yield .

化学反応の分析

PROTAC BRD4 ligand-1 undergoes various chemical reactions, including:

Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using nucleophilic or electrophilic reagents.

Coupling Reactions: These reactions are used to attach the linker and E3 ligase-binding moiety to the target-binding moiety, often using amide bond formation.

Common reagents used in these reactions include trifluoroacetic acid for deprotection, methanol as a solvent, and various coupling agents for amide bond formation . The major products formed from these reactions are the desired PROTAC molecules with high specificity and potency .

科学的研究の応用

PROTAC BRD4 ligand-1 has a wide range of scientific research applications, including:

作用機序

PROTAC BRD4 ligand-1 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of BRD4. This ubiquitinated BRD4 is then recognized and degraded by the proteasome, leading to a reduction in BRD4 levels . The degradation of BRD4 disrupts its role in gene expression regulation, resulting in the inhibition of cancer cell growth and proliferation .

類似化合物との比較

PROTAC BRD4 ligand-1 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific design and optimization for targeting BRD4 with high selectivity and potency, making it a valuable tool for research and therapeutic applications .

生物活性

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutic agents designed to selectively degrade target proteins, offering a promising approach in cancer therapy. Among these, the BRD4-specific PROTACs have garnered significant attention due to their potential to inhibit oncogenic pathways by degrading bromodomain-containing protein 4 (BRD4), a key regulator in various cancers. This article focuses on the biological activity of the PROTAC BRD4 ligand-1, highlighting its mechanisms, efficacy, and potential therapeutic applications.

The mechanism of action for PROTACs involves two ligands: one that binds to the target protein (in this case, BRD4) and another that recruits an E3 ubiquitin ligase to facilitate ubiquitination and subsequent proteasomal degradation of the target protein. Specifically, BRD4 is involved in transcriptional regulation through its association with super-enhancers that drive oncogene expression. By degrading BRD4, PROTACs can disrupt these oncogenic processes.

Inhibition of Tumor Growth

Research indicates that BRD4-specific PROTACs, such as ligand-1, effectively suppress tumor growth in various cancer models. For instance, a study demonstrated that a BRD4 PROTAC (compound 6b) inhibited basal-like breast cancer (BLBC) cell growth by specifically targeting BRD4 without affecting BRD2 or BRD3. This selective degradation led to the downregulation of Krüppel-like factor 5 (KLF5), an important oncoprotein in BLBC, thereby reducing tumor proliferation and survival rates in xenograft models .

Case Studies

- Basal-Like Breast Cancer : In vivo studies showed that compound 6b significantly inhibited HCC1806 tumor growth in xenograft models. The combination of this PROTAC with KLF5 inhibitors resulted in additive effects, further underscoring its therapeutic potential .

- Acute Myeloid Leukemia (AML) : Another PROTAC targeting BRD4 demonstrated anticancer effects in AML by inducing apoptosis and cell cycle arrest. The study highlighted that high expression levels of BRD4 correlated with poor patient outcomes, suggesting that targeting this protein could improve survival rates .

Comparative Data on Efficacy

The following table summarizes the efficacy of various BRD4-targeting PROTACs based on their mechanisms and observed outcomes:

| Compound | Target Protein | Mechanism | IC50 (nM) | Cancer Type | Outcome |

|---|---|---|---|---|---|

| Compound 6b | BRD4 | CRBN-mediated degradation | 50 | Basal-Like Breast Cancer | Tumor growth inhibition |

| MZ1 | BRD2/3/4 | VHL-mediated degradation | 60 | Acute Myeloid Leukemia | Induction of apoptosis |

| dBET6 | BRD4 | CRBN-mediated degradation | 40 | Various Cancers | Enhanced anti-tumor activity |

Challenges and Future Directions

While the biological activity of this compound shows promise, challenges remain regarding selectivity and off-target effects. Most current BRD4 PROTACs degrade multiple BET proteins, potentially leading to increased toxicity . Future research should focus on developing more selective compounds that minimize these adverse effects while maximizing therapeutic efficacy.

特性

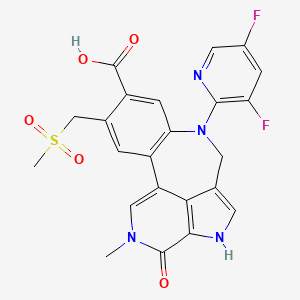

IUPAC Name |

8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N4O5S/c1-28-9-16-15-3-11(10-35(2,33)34)14(23(31)32)5-18(15)29(21-17(25)4-13(24)7-27-21)8-12-6-26-20(19(12)16)22(28)30/h3-7,9,26H,8,10H2,1-2H3,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYGSSMAXOMCQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C3=C(C=C(C(=C3)CS(=O)(=O)C)C(=O)O)N(CC4=CNC(=C42)C1=O)C5=C(C=C(C=N5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。